An In-depth Technical Guide to 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, offers a rigid framework that is synthetically versatile and capable of engaging in crucial hydrogen bonding interactions.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] Notably, the indazole core is present in several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscoring its therapeutic significance.[1][2]
This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole . The strategic placement of a bromine atom, a methyl group, and a trifluoromethyl group on the indazole core creates a unique electronic and steric profile, making it a valuable building block for drug discovery. The trifluoromethyl group, in particular, is a crucial moiety in drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity.[6] This document will delve into the chemical properties, a plausible synthetic pathway, potential applications in drug development, and essential safety protocols for this compound, serving as a critical resource for professionals in the field.
Section 1: Chemical Identity and Physicochemical Properties
While a specific CAS Number for 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole is not prominently listed in major chemical databases, its existence is confirmed by synthetic literature. For reference, several structurally related analogs are well-documented.
Table 1: Physicochemical Properties and Identifiers of 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole and Related Analogs
| Property | 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole (Predicted/Inferred) | 4-Bromo-7-(trifluoromethyl)-1H-indazole[7][8] | 4-Bromo-3-(trifluoromethyl)-1H-indazole[9] |
| CAS Number | Not readily available | 1186334-79-1 | 1211583-69-5 |
| Molecular Formula | C₉H₆BrF₃N₂ | C₈H₄BrF₃N₂ | C₈H₄BrF₃N₂ |
| Molecular Weight | 279.06 g/mol | 265.03 g/mol | 265.03 g/mol |
| Appearance | Predicted: Off-white to light yellow solid | Solid | Solid |
| Purity | Typically >95% (synthesis dependent) | ≥98% | 98% |
| InChI Key | (Predicted) | BSQMEFBBQJLTHM-UHFFFAOYSA-N | DUVZFXNTUQOYEW-UHFFFAOYSA-N |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Methanol) | No data available | No data available |
| Storage Temperature | Ambient, in a dry, well-ventilated place | Ambient Storage | For lab use only |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of substituted indazoles can be achieved through various strategies, often involving the cyclization of appropriately substituted anilines or benzonitriles.[5][10] A plausible and efficient pathway for the synthesis of 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole can be conceptualized based on established organic chemistry principles, such as directed ortho-metalation followed by cyclization.
A logical starting material is 1-bromo-2-methyl-3-(trifluoromethyl)benzene. The synthesis would proceed through formylation and subsequent condensation with hydrazine to form the pyrazole ring.
Proposed Synthetic Workflow
The following protocol is a proposed, logical pathway. Researchers should conduct their own optimization and safety assessments.
Step 1: Directed ortho-Metalation and Formylation
The first step involves the highly regioselective introduction of an aldehyde group ortho to the bromine atom. The bromine atom directs the metalation, and its steric bulk, combined with that of the adjacent methyl group, favors lithiation at the C6 position.
-
Rationale: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for deprotonation of the aromatic ring at low temperatures. The resulting aryllithium species is a potent nucleophile that readily reacts with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This reaction must be conducted under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) at very low temperatures (-78 °C) to prevent side reactions and ensure stability of the aryllithium intermediate.
-
Protocol:
-
Dissolve 1-bromo-2-methyl-3-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography.
-
Step 2: Indazole Ring Formation via Condensation
The final step is the construction of the indazole ring. This is achieved by the condensation of the newly synthesized aldehyde with hydrazine, which cyclizes to form the stable heterocyclic system.
-
Rationale: Hydrazine hydrate acts as the dinucleophilic source of the two nitrogen atoms required for the pyrazole ring. The reaction is typically acid-catalyzed and heated to drive the condensation and subsequent cyclization/aromatization. Ethanol is a common solvent for this transformation.
-
Protocol:
-
Dissolve the purified 2-bromo-6-methyl-3-(trifluoromethyl)benzaldehyde in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume in vacuo.
-
Add water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole.
-
Caption: Proposed two-step synthesis of the target indazole.
Section 3: Applications in Research and Drug Discovery
The title compound is not just a chemical curiosity; it is a purpose-built scaffold for medicinal chemistry. The specific arrangement of its functional groups suggests several potential applications, primarily as an intermediate for creating more complex molecules targeting various biological pathways.
-
Kinase Inhibition: The indazole nucleus is a well-established hinge-binding motif in many kinase inhibitors.[3] The N-H group of the pyrazole ring can act as a hydrogen bond donor, mimicking the adenine portion of ATP. The substituents at the 3, 4, and 7 positions can be further modified to extend into different pockets of the ATP-binding site, conferring potency and selectivity. The 7-trifluoromethyl group can provide beneficial steric and electronic interactions, while the 4-bromo position serves as a versatile synthetic handle for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Structure-Activity Relationship (SAR) Exploration: This compound is an ideal starting point for building a library of analogs to probe SAR.
-
3-Methyl Group: Provides a vector for exploring a specific pocket within a target protein. Its size and lipophilicity can be critical for binding.
-
4-Bromo Group: As mentioned, this is a key site for modification. Replacing the bromine with various aryl, heteroaryl, or alkyl groups can dramatically alter the compound's biological activity, solubility, and pharmacokinetic profile.
-
7-Trifluoromethyl Group: This group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing, which lowers the pKa of the indazole N-H, potentially improving hydrogen bonding. It also increases lipophilicity and can block metabolic oxidation at the 7-position, thereby improving the compound's metabolic stability.[6]
-
-
Scaffold for Novel Therapeutics: Beyond kinases, indazole derivatives have shown activity against a wide range of targets, including but not limited to being anti-inflammatory agents, antimicrobials, and modulators of serotonin receptors.[2][4] The unique substitution pattern of this molecule makes it a promising candidate for screening against new and existing biological targets.
Caption: The role of the target compound as a versatile intermediate.
Section 4: Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole, safety precautions must be based on data from structurally analogous compounds, such as other halogenated and trifluoromethyl-substituted indazoles.[11][12] These compounds are generally considered hazardous and should be handled with appropriate care by trained personnel only.
Table 2: GHS Hazard Information for Structurally Related Indazoles
| Hazard Class | GHS Classification (Typical for Analogs) | Precautionary Statements (Examples)[11][13] |
| Acute Toxicity, Oral | Category 3 or 4 (H301/H302: Toxic/Harmful if swallowed) | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[12]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[11]
Conclusion
4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole represents a highly valuable and strategically designed building block for medicinal chemistry and drug discovery. Its specific substitution pattern provides a unique combination of features: a site for synthetic elaboration (4-bromo), a group for probing steric pockets (3-methyl), and a moiety for enhancing drug-like properties (7-trifluoromethyl). While detailed characterization is still emerging, the foundational knowledge of the indazole scaffold's role in pharmacology suggests that this compound holds significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibition. Adherence to rigorous safety protocols, based on data from analogous structures, is imperative when handling this potent research chemical.
References
-
Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2759. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples of biologically active substituted indazoles. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4). Available at: [Link]
-
PMC. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Available at: [Link]
-
CATO Research Chemicals Inc. (n.d.). SAFETY DATA SHEETS: 3-CHLORO-6-(TRIFLUOROMETHYL)-INDAZOLE. Available at: [Link]
-
Doron Scientific. (2023). 4-Bromo-3-(trifluoromethyl)-1H-indazole. Available at: [Link]
-
ACS Publications. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Available at: [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]
-
Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. (n.d.). Available at: [Link]
-
ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available at: [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1186334-79-1|4-Bromo-7-(trifluoromethyl)-1H-indazole|BLD Pharm [bldpharm.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. 1H-Indazole,4-broMo-3-(trifluoroMethyl)- | CymitQuimica [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
